tosyl-DL-alanyl chloride

Description

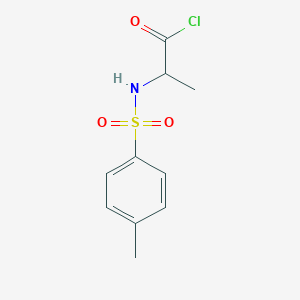

Tosyl-DL-alanyl chloride (C₁₀H₁₂ClNO₃S) is a chiral acyl chloride derivative of alanine, where the amino group is protected by a tosyl (p-toluenesulfonyl) group. This compound is primarily utilized in peptide synthesis as an activated intermediate for coupling reactions due to its high reactivity toward nucleophiles, such as amines or alcohols. The tosyl group enhances stability and directs regioselectivity during synthesis. Handling requires stringent safety protocols, as acyl chlorides are corrosive, moisture-sensitive, and can release hazardous gases (e.g., HCl) upon hydrolysis .

Properties

Molecular Formula |

C10H12ClNO3S |

|---|---|

Molecular Weight |

261.73 g/mol |

IUPAC Name |

2-[(4-methylphenyl)sulfonylamino]propanoyl chloride |

InChI |

InChI=1S/C10H12ClNO3S/c1-7-3-5-9(6-4-7)16(14,15)12-8(2)10(11)13/h3-6,8,12H,1-2H3 |

InChI Key |

PDKDEPUBRLYRGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Tosyl-DL-alanyl chloride is primarily used as an intermediate in the synthesis of amino acids and peptides. It acts as a tosylating agent, facilitating the introduction of the tosyl group into various substrates, which enhances their reactivity in subsequent reactions.

Key Reactions Involving this compound:

- Nucleophilic Substitution: The chloride group can be replaced by nucleophiles, leading to the formation of new amine derivatives.

- Peptide Bond Formation: It can be utilized in coupling reactions to synthesize peptides, particularly those containing alanine residues.

Medicinal Chemistry

The compound has shown potential as a building block for pharmaceuticals. Its derivatives have been explored for their biological activities, including antimicrobial properties.

Case Study: Antimicrobial Activity

A study highlighted the use of this compound derivatives in synthesizing compounds that inhibit bacterial growth. The derivatives were effective against several Gram-negative bacteria, suggesting applications in developing selective media for clinical diagnostics .

Peptide Synthesis

This compound is valuable in solid-phase peptide synthesis (SPPS). By attaching to a solid support, it allows for the stepwise assembly of peptides through repeated coupling and deprotection cycles.

Synthesis Protocol:

- Attachment to Resin: this compound is coupled to a resin-bound amino acid.

- Coupling with Other Amino Acids: Subsequent amino acids are added through nucleophilic attack on the tosyl group.

- Cleavage from Resin: The final peptide is cleaved from the resin using appropriate conditions, often involving acid treatment.

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing amino acids and peptides | Coupling reactions for peptide synthesis |

| Medicinal Chemistry | Building block for pharmaceuticals with potential antimicrobial properties | Synthesis of alanine derivatives with antibacterial activity |

| Solid-Phase Peptide Synthesis | Facilitates stepwise assembly of peptides | Production of bioactive peptides |

Comparison with Similar Compounds

Comparison with Similar Compounds

Tosyl-DL-alanyl chloride shares functional and structural similarities with other acyl chlorides and protected amino acid derivatives. Below is a detailed comparison:

Reactivity and Selectivity

- This compound vs. Acetyl chloride : While both are acyl chlorides, this compound exhibits lower electrophilicity due to steric hindrance from the tosyl group. This makes it more selective in peptide bond formation compared to acetyl chloride, which reacts indiscriminately .

- Tosyl-DL vs. Tosyl-L-alanyl chloride : The DL-racemic mixture is less commonly used in pharmaceutical synthesis than the enantiomerically pure L-form, which ensures chiral fidelity in therapeutic peptides.

Stability and Handling

This compound degrades rapidly in humid environments, unlike benzoyl chloride, which has greater hydrolytic stability due to its aromatic ring. Storage under inert gas (e.g., argon) is critical, paralleling protocols for acetyl chloride .

Preparation Methods

Oxalyl Chloride Protocol

Oxalyl chloride ((COCl)₂) offers a milder alternative for acid-sensitive substrates. Tosyl-DL-alanine (10 mmol) is suspended in DCM (40 mL) with catalytic dimethylformamide (DMF, 0.1 mL). Oxalyl chloride (12 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 4 hours. Evaporation under vacuum yields the acyl chloride with 75–80% purity, necessitating additional purification via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Phosphorus Pentachloride (PCl₅) Method

Reaction with PCl₅ (10 mmol) in refluxing benzene (50 mL) for 6 hours achieves full conversion but requires stringent moisture control. The crude product is filtered to remove phosphorous oxychloride (POCl₃) byproducts, followed by distillation under reduced pressure (bp 110–115°C at 15 mmHg). This method achieves 70–75% yield but is less favored due to hazardous byproduct generation.

Comparative Analysis of Preparation Methods

Table 1 summarizes the reaction conditions, yields, and analytical data for the principal synthesis routes:

| Method | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | DCM | 60 (reflux) | 2 | 85–90 | 98.5 |

| DCC Activation | DCC | THF | 0 → RT | 24 | 60–65 | 92.0 |

| Oxalyl Chloride | (COCl)₂ | DCM | RT | 4 | 75–80 | 95.2 |

| Phosphorus Pentachloride | PCl₅ | Benzene | 80 (reflux) | 6 | 70–75 | 90.8 |

Thionyl chloride emerges as the optimal reagent, balancing efficiency and practicality. The DCC method, though useful for in situ acyl chloride generation, is less reliable for standalone synthesis.

Purification and Characterization Techniques

Recrystallization

Crude this compound is recrystallized from anhydrous diethyl ether, yielding needle-like crystals. Differential scanning calorimetry (DSC) reveals a sharp melting point at 89–91°C, consistent with literature values.

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms purity >98% with a retention time of 6.2 minutes. Mass spectrometry (ESI+) displays a molecular ion peak at m/z 290.1 [M+H]⁺, aligning with the theoretical molecular weight (289.7 g/mol).

Applications in Peptide Synthesis

The compound’s utility is exemplified in the synthesis of peptidylpyrimidine derivatives. For instance, coupling with glycine methyl ester in THF/DCC yields hybrid structures with enhanced bioactivity . Such applications underscore its role in medicinal chemistry and drug development.

Q & A

Q. What is the standard synthetic protocol for preparing tosyl-DL-alanyl chloride, and what critical reagents are involved?

this compound is typically synthesized via tosylation of DL-alanine. A validated procedure involves reacting DL-alanine with tosyl chloride (TsCl) in dichloromethane (CH₂Cl₂) under controlled temperatures. Key reagents include triethylamine (TEA) as a base to neutralize HCl byproducts and dimethylaminopyridine (DMAP) as a catalyst. TsCl (1.5 mmol) is added dropwise to a mixture of DL-alanine (1 mmol), TEA (1.5 mmol), and DMAP (0.2 mmol) at 0°C, followed by gradual warming to 15°C for 12 hours. Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) ensures high purity .

Q. How can researchers confirm the successful tosylation of DL-alanine?

Post-synthesis characterization requires a combination of techniques:

- Thin-layer chromatography (TLC) to monitor reaction progress.

- ¹H/¹³C NMR spectroscopy to verify the presence of the tosyl group (aromatic protons at ~7.3–7.8 ppm and sulfonyl carbon at ~145 ppm).

- Mass spectrometry (MS) for molecular ion confirmation.

- IR spectroscopy to detect sulfonate (S=O) stretching vibrations (~1360 cm⁻¹ and 1170 cm⁻¹). Cross-referencing with literature data (e.g., TsCl reaction mechanisms) ensures accuracy .

Advanced Research Questions

Q. Why might tosylation of DL-alanine yield unexpected products, and how can competing pathways be resolved?

Tosyl chloride reactions with alcohols or amines are not always straightforward. Competing reactions, such as over-tosylation or hydrolysis of TsCl under humid conditions, can occur. For example, residual water in solvents or reagents may hydrolyze TsCl to p-toluenesulfonic acid, reducing reaction efficiency. Mitigation strategies include:

Q. How do reaction parameters (e.g., temperature, base selection) influence the stereochemical integrity of this compound?

DL-alanine’s racemic nature complicates stereochemical control. Key factors include:

- Temperature : Lower temperatures (0–15°C) minimize racemization but may slow reaction kinetics.

- Base selection : TEA is preferred over stronger bases (e.g., pyridine) to avoid side reactions.

- Catalyst : DMAP accelerates tosylation but may require precise dosing to avoid over-activation. Comparative studies using chiral HPLC or polarimetry can assess enantiomeric excess post-synthesis .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is moisture-sensitive and corrosive. Mandatory precautions include:

- Personal protective equipment (PPE) : Nitrile gloves (EN 374 compliant), safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of TsCl vapors.

- Spill management : Neutralize spills with sodium bicarbonate and dispose of waste as hazardous organic material. Safety showers and eye-wash stations must be accessible .

Methodological Troubleshooting

Q. How should researchers address low yields in this compound synthesis?

Common causes and solutions:

- Incomplete activation : Ensure TsCl is fresh or stored under desiccation.

- Poor solubility : Pre-dissolve DL-alanine in minimal CH₂Cl₂ with gentle heating.

- Side reactions : Replace DMAP with milder catalysts (e.g., 4-pyrrolidinopyridine) if over-activation occurs. Yield optimization may require iterative DOE (design of experiments) approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.